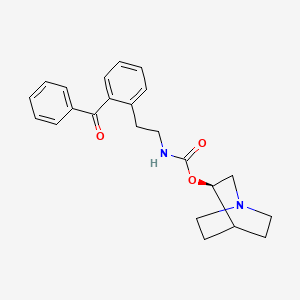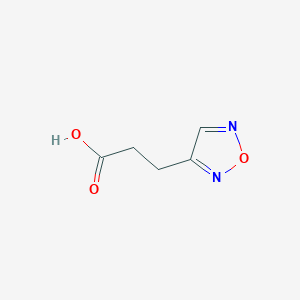![molecular formula C8H5F3N2S B11771136 5-(Trifluoromethyl)benzo[d]isothiazol-3-amine CAS No. 613262-18-3](/img/structure/B11771136.png)
5-(Trifluoromethyl)benzo[d]isothiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)benzo[d]isothiazol-3-amine is a chemical compound with the molecular formula C8H5F3N2S It is known for its unique structure, which includes a trifluoromethyl group attached to a benzo[d]isothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)benzo[d]isothiazol-3-amine typically involves the introduction of a trifluoromethyl group into the benzo[d]isothiazole ring. One common method involves the reaction of 5-chlorobenzo[d]isothiazol-3-amine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trifluoromethyl)benzo[d]isothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzo[d]isothiazole derivatives.
Applications De Recherche Scientifique
5-(Trifluoromethyl)benzo[d]isothiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)benzo[d]isothiazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylbenzo[d]isothiazol-3-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-Chlorobenzo[d]isothiazol-3-amine: Contains a chlorine atom instead of a trifluoromethyl group.
5-Fluorobenzo[d]isothiazol-3-amine: Features a fluorine atom in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 5-(Trifluoromethyl)benzo[d]isothiazol-3-amine imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications, distinguishing it from its analogs.
Propriétés
Numéro CAS |
613262-18-3 |
|---|---|
Formule moléculaire |
C8H5F3N2S |
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
5-(trifluoromethyl)-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)4-1-2-6-5(3-4)7(12)13-14-6/h1-3H,(H2,12,13) |
Clé InChI |
QXLQNGWZNIONGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)C(=NS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


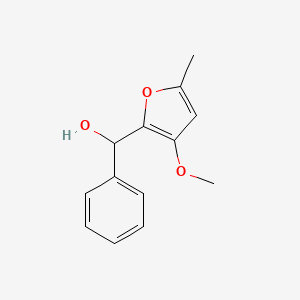
![3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771063.png)
![4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11771070.png)


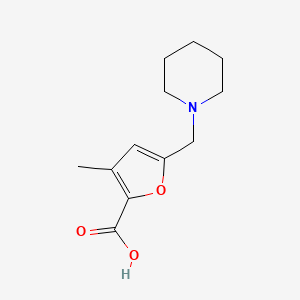
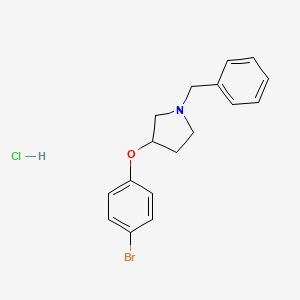

![6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ol](/img/structure/B11771095.png)

